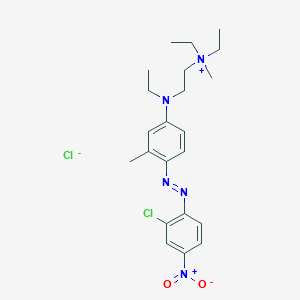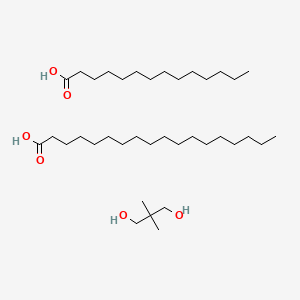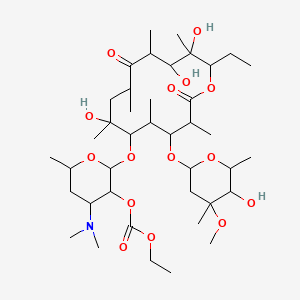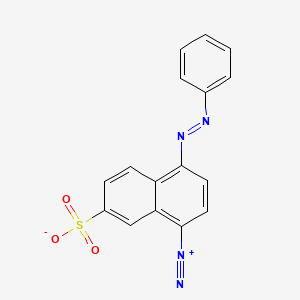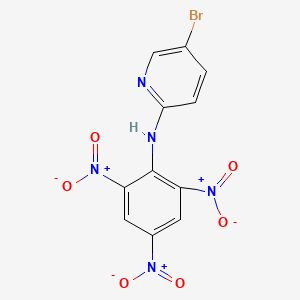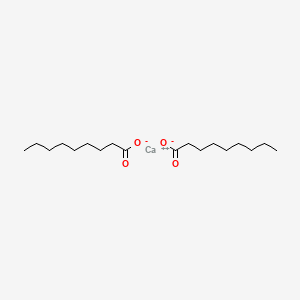
Calcium nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium nonanoate, also known as calcium pelargonate, is a calcium salt of nonanoic acid. It is an anionic surfactant with the molecular formula C18H34CaO4. This compound is known for its excellent emulsifying, dispersing, lubricating, and solubilizing abilities . It is commonly used in various industrial applications, including as a lubricant and emulsifying agent.
Preparation Methods
Calcium nonanoate can be synthesized through a reaction between nonanoic acid and calcium carbonate. The process involves mixing nonanoic acid with calcium carbonate and adding water to the mixture. The reaction is carried out under reflux conditions, followed by filtration and drying to obtain the final product . This method is relatively simple and efficient, making it suitable for industrial production.
Chemical Reactions Analysis
Calcium nonanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: This compound can be reduced under specific conditions, although this reaction is less common.
Substitution: this compound can undergo substitution reactions, where the nonanoate group is replaced by other functional groups.
Precipitation: Calcium ions can be precipitated by various anions, such as carbonate, phosphate, and sulfate ions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Calcium nonanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is used in studies related to calcium signaling and homeostasis.
Medicine: This compound is explored for its potential use in drug delivery systems and cancer therapy.
Mechanism of Action
The mechanism of action of calcium nonanoate involves its interaction with calcium ions and other molecular targets. Calcium plays a crucial role in various cellular processes, including signal transduction pathways, muscle contractions, and bone health . This compound can influence these processes by modulating calcium levels and interactions within cells.
Comparison with Similar Compounds
Calcium nonanoate can be compared with other calcium salts of fatty acids, such as calcium octanoate and calcium decanoate. These compounds share similar properties, such as emulsifying and lubricating abilities. this compound is unique due to its specific molecular structure and the length of its carbon chain, which influences its solubility and reactivity .
Similar compounds include:
- Calcium octanoate
- Calcium decanoate
- Calcium stearate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Properties
CAS No. |
29813-38-5 |
|---|---|
Molecular Formula |
C18H34CaO4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
calcium;nonanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
QSSGIYRIEKPVTG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2] |
Related CAS |
112-05-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)


